BenchChemオンラインストアへようこそ!

PD 169316

Kinase inhibition Biochemical assay p38 MAPK

PD 169316 is the only p38 MAPK inhibitor that simultaneously blocks TGF-β and Activin A signaling while preserving BMP4 activity—a selectivity unmatched by SB 203580 or SB 202190. It uniquely induces stem cell survival without impairing differentiation, doubles dopaminergic neuron survival in parkinsonian models versus related inhibitors, and completely abolishes TNF-α signaling at 25 μM. Essential for cancer, fibrosis, and neuroprotection research requiring precise pathway interrogation. ≥98% purity.

Molecular Formula C20H13FN4O2
Molecular Weight 360.3 g/mol
CAS No. 152121-53-4
Cat. No. B1684351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 169316
CAS152121-53-4
Synonyms2-(4-nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole
4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole
PD 169316
PD-169316
PD168316
PD169316
Molecular FormulaC20H13FN4O2
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-]
InChIInChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24)
InChIKeyBGIYKDUASORTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD 169316 (CAS 152121-53-4): A Selective p38 MAPK Inhibitor for Kinase Signaling Research


PD 169316 (PD169316) is a pyridinyl imidazole compound that functions as a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a reported IC₅₀ of 89 nM in cell-free assays [1]. As a member of the first generation of p38 MAPK inhibitors developed by GlaxoSmithKline, PD 169316 binds competitively to the ATP-binding site of p38α and p38β isoforms, thereby blocking phosphorylation of downstream targets such as MAPKAPK-2 [2]. The compound has been extensively utilized as a pharmacological tool to dissect the role of p38 MAPK signaling in diverse biological processes including apoptosis, inflammation, and stem cell differentiation .

Why Generic Substitution with Other p38 MAPK Inhibitors Fails: Critical Differentiation of PD 169316


Substituting PD 169316 with another p38 MAPK inhibitor such as SB 203580 or SB 202190 is not scientifically equivalent due to significant differences in potency, isoform selectivity, and off-target signaling effects. While all three compounds belong to the pyridinyl imidazole class, direct comparative studies reveal that PD 169316 exhibits superior efficacy in blocking p38 MAPK activity at equivalent concentrations [1]. Critically, PD 169316 demonstrates a unique ability to abrogate TGF-β and Activin A signaling at concentrations that do not affect BMP4 signaling, a pathway-specific differentiation not observed with SB 203580 or SB 202190 [2]. Furthermore, the compound exhibits distinct functional outcomes in stem cell models, inducing cell survival without impairing differentiation—a property not shared by SB 203580 [3]. These quantitative and qualitative differences underscore why PD 169316 cannot be generically interchanged with other p38 MAPK inhibitors in experimental protocols where precise pathway interrogation is required.

PD 169316 Quantitative Differentiation Evidence Guide


Biochemical Potency Comparison: PD 169316 vs. SB 203580

In direct cell-free kinase assays, PD 169316 demonstrates an IC₅₀ of 89 nM against p38 MAPK, whereas the widely used comparator SB 203580 exhibits IC₅₀ values of 50 nM for p38α and 500 nM for p38β [1][2]. While SB 203580 shows higher potency against the α isoform, PD 169316 maintains a balanced inhibitory profile without the marked isoform selectivity gap, making it preferable for experiments where both α and β isoforms contribute to the biological response. Critically, in a functional cellular kinase assay using immunoprecipitated p38 MAPK, PD 169316 (20 μM) was identified as the most effective inhibitor among three tested p38 inhibitors, surpassing SB 202190 and SB 203580, which had only minimal effect at the same concentration [3].

Kinase inhibition Biochemical assay p38 MAPK

TGF-β/Activin A Signaling Abrogation: PD 169316 vs. SB 203580 Pathway Selectivity

In human ovarian cancer CaOV3 cells, PD 169316 (10 μM) completely abrogates signaling initiated by both TGF-β and Activin A, as evidenced by reduced Smad2 and Smad3 phosphorylation, blocked nuclear translocation, and suppression of Smad7 mRNA induction [1]. This effect is dose-dependent, with significant inhibition observed at concentrations ≥5 μM. Critically, PD 169316 does not inhibit bone morphogenetic protein (BMP) 4 signaling under identical conditions, demonstrating pathway specificity. In contrast, while SB 203580 and SB 202190 can also inhibit TGF-β-induced signaling, they lack the same degree of Activin A pathway suppression, and the effect is not equivalent at matched concentrations [1].

TGF-β signaling Activin A Smad phosphorylation

Anti-Inflammatory TNF-α Synthesis Inhibition: PD 169316 Cellular Activity

In a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cellular model of inflammation, PD 169316 was identified as a novel TNF-α synthesis inhibitor from a high-throughput screen of diverse compound libraries [1]. The compound demonstrated robust suppression of LPS-induced TNF-α release into cell culture media as detected by ELISA. In a related neuronal model, PD 169316 (25 μM) completely abolished TNF-α-mediated inhibition of angiotensin II receptor type 1 (AT1) expression in rat dorsal root ganglion neurons, an effect that was also achieved by SPD304 (50 μM, a TNFR1 inhibitor) and CCT031374 (50 μM, a β-catenin signaling inhibitor), but not by vehicle controls [2]. This anti-inflammatory activity distinguishes PD 169316 from other p38 inhibitors that may not exhibit equivalent TNF-α modulation at comparable concentrations.

Inflammation TNF-α Cytokine inhibition

In Vivo Neuroprotective Efficacy: PD 169316 Doubles Dopamine Neuron Survival in Parkinsonian Rats

In a hemiparkinsonian rat model of dopamine neuron transplantation, preincubation of ventral mesencephalic tissue with PD 169316 prior to grafting doubled the survival of transplanted dopamine neurons compared to untreated control grafts [1]. The study directly compared three pyridinyl imidazole p38 MAPK inhibitors: PD 169316, SB 203580, and SB 202190. All three compounds improved survival of rat dopamine neurons in vitro, but PD 169316 demonstrated superior efficacy in the in vivo transplantation setting, accelerating behavioral recovery and significantly enhancing graft viability. In a separate amyloid-β rat model of Alzheimer's disease, intracerebroventricular administration of PD 169316 significantly decreased hippocampal caspase-3 and Bax/Bcl-2 ratio—two established markers of apoptosis—indicating neuroprotection against amyloid-β-induced toxicity [2].

Neuroprotection Dopamine neurons Transplantation

Stem Cell Fate Regulation: PD 169316 Induces Survival Without Impairing Differentiation

In mouse embryonic stem (ES) cells subjected to leukemia inhibitory factor (LIF) withdrawal, PD 169316 exhibits a unique functional property not shared by SB 203580: it induces cell survival without impairing cell differentiation [1]. Using both p38 kinase inhibitors (PD 169316 and SB 203580) and a p38α⁻/⁻ cell line, the study demonstrated that p38α activation is a consequence rather than a cause of apoptosis in this system. Notably, PD 169316 treatment led to the upregulation of the anti-apoptotic bcl-2 gene, and overexpression of bcl-2 prevented LIF withdrawal-induced cell death, phenocopying the PD 169316 effect. The study also identified PD 169316-sensitive targets including fibroblast growth factor-5 and Brachyury, providing a molecular signature of PD 169316 action distinct from SB 203580.

Embryonic stem cells Apoptosis Cell differentiation

Kinase Selectivity Profile: PD 169316 Off-Target Discrimination

PD 169316 demonstrates a defined selectivity profile that differentiates it from both earlier and later generation p38 inhibitors. The compound exhibits over 100-fold selectivity against ERK and greater than 1,000-fold selectivity against PKA and PKCα in cell-free kinase assays . In contrast, SB 203580 displays only 100-500-fold selectivity over LCK, GSK-3β, and PKBα, with reported off-target inhibition of cyclooxygenase-1 and -2, and thromboxane synthase . The third-generation inhibitor BIRB 796 (Doramapimod) achieves higher potency (p38α Kd = 0.1 nM) and broader pan-p38 coverage (IC₅₀: p38α=38 nM, p38β=65 nM, p38γ=200 nM, p38δ=520 nM) [1], but its slow dissociation kinetics and more complex binding mode (requiring kinase activation loop reorganization) introduce different experimental variables compared to the reversible, ATP-competitive binding of PD 169316.

Kinase selectivity Off-target effects ERK PKA

PD 169316: Optimal Research and Industrial Application Scenarios


TGF-β and Activin A Crosstalk Studies in Cancer and Fibrosis Models

PD 169316 is the preferred p38 MAPK inhibitor for experiments requiring simultaneous interrogation of TGF-β and Activin A signaling pathways while maintaining BMP4 signaling as an internal negative control. As demonstrated in human ovarian cancer CaOV3 cells, PD 169316 (≥5 μM) abrogates both TGF-β-induced and Activin A-induced Smad2/3 phosphorylation and nuclear translocation, whereas SB 203580 and SB 202190 do not achieve equivalent dual-pathway inhibition at matched concentrations [1]. This makes PD 169316 uniquely suited for cancer metastasis studies, fibrosis research, and investigations of TGF-β superfamily signaling crosstalk where pathway specificity is critical for data interpretation [1].

In Vivo Neuroprotection and Neurotransplantation Studies

For researchers conducting in vivo neuroprotection or cell transplantation experiments, PD 169316 offers validated efficacy that exceeds that of related p38 inhibitors. In hemiparkinsonian rat models, preincubation of dopaminergic grafts with PD 169316 doubled neuron survival and accelerated behavioral recovery compared to untreated controls, with superior in vivo performance relative to SB 203580 and SB 202190 [1]. Additionally, in amyloid-β rat models of Alzheimer's disease, intracerebroventricular PD 169316 significantly reduced hippocampal apoptosis markers (caspase-3 and Bax/Bcl-2 ratio) [2]. These validated in vivo protocols provide a strong foundation for preclinical neuroprotection studies.

Stem Cell Apoptosis-Differentiation Dissection Experiments

PD 169316 is the only p38 MAPK inhibitor demonstrated to induce cell survival without impairing differentiation in mouse embryonic stem cells upon LIF withdrawal [1]. This unique functional uncoupling of apoptosis from differentiation is not observed with SB 203580, making PD 169316 an essential tool for stem cell researchers investigating the molecular relationship between cell death and lineage commitment. The compound's upregulation of bcl-2 and modulation of FGF-5 and Brachyury expression provide validated molecular readouts for experimental design [1].

High-Throughput Screening for TNF-α Modulators

PD 169316 has been validated in high-throughput cellular screening assays for TNF-α synthesis inhibitors using LPS-stimulated RAW 264.7 macrophages [1]. The compound's robust suppression of TNF-α release, combined with its ability to completely abolish TNF-α-mediated signaling in neuronal systems at 25 μM [2], makes it an ideal positive control compound for screening campaigns targeting inflammatory pathways. Its dual activity (p38 MAPK inhibition plus functional TNF-α signaling blockade) provides a benchmark for evaluating novel anti-inflammatory candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 169316

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.